molecular formula C5H4ClN3O3 B3264472 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride CAS No. 39205-89-5

1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride

Cat. No.: B3264472
CAS No.: 39205-89-5
M. Wt: 189.56 g/mol
InChI Key: CYTLOMOEKMHGPM-UHFFFAOYSA-N
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Description

1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group, a nitro group, and a carbonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the nitration of 1-methyl-1H-pyrazole-4-carboxylic acid to introduce the nitro group, followed by the conversion of the carboxylic acid to the corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and chlorination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Mechanism of Action

The mechanism of action of 1-methyl-3-nitro-1H-pyrazole-4-carbonyl chloride depends on its chemical reactivity. The carbonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of various derivatives. The nitro group can undergo reduction to form amino derivatives, which may interact with biological targets through hydrogen bonding and other interactions .

Comparison with Similar Compounds

  • 1-Methyl-3-nitro-1H-pyrazole-5-carbonyl chloride
  • 3-Methyl-1-(4-nitrophenyl)-1H-pyrazole
  • 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid

Comparison: 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride is unique due to the position of its substituents, which can influence its reactivity and the types of derivatives it can form. Compared to similar compounds, it may offer distinct advantages in specific synthetic applications and biological activities .

Properties

IUPAC Name

1-methyl-3-nitropyrazole-4-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O3/c1-8-2-3(4(6)10)5(7-8)9(11)12/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTLOMOEKMHGPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)[N+](=O)[O-])C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901235655
Record name 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901235655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39205-89-5
Record name 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39205-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901235655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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